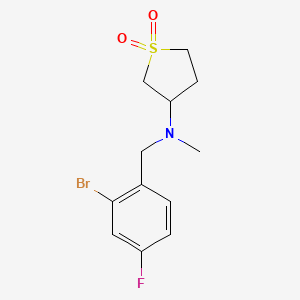

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

Beschreibung

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a sulfolane-derived compound featuring a tetrahydrothiophene 1,1-dioxide core substituted with a 2-bromo-4-fluorobenzyl group and a methylamino moiety.

Eigenschaften

Molekularformel |

C12H15BrFNO2S |

|---|---|

Molekulargewicht |

336.22 g/mol |

IUPAC-Name |

N-[(2-bromo-4-fluorophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |

InChI |

InChI=1S/C12H15BrFNO2S/c1-15(11-4-5-18(16,17)8-11)7-9-2-3-10(14)6-12(9)13/h2-3,6,11H,4-5,7-8H2,1H3 |

InChI-Schlüssel |

PRWNOBVSWFEGIT-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CC1=C(C=C(C=C1)F)Br)C2CCS(=O)(=O)C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps. One common method includes the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Bromo-Fluorobenzyl Group: This step involves the bromination and fluorination of a benzyl precursor, followed by its attachment to the tetrahydrothiophene ring through a nucleophilic substitution reaction.

Methylation of the Amino Group: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products.

Substitution: Substituted tetrahydrothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydrothiophene ring may also play a role in its overall bioactivity by providing a stable scaffold for interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s closest analogs differ primarily in substituent groups on the benzyl or tetrahydrothiophene ring. Key comparisons include:

3-(((3-Bromothiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide (CAS 1248630-50-3)

- Structure : Replaces the 2-bromo-4-fluorobenzyl group with a bromothiophene moiety.

- Molecular Weight : 310.23 g/mol (vs. ~335–340 g/mol estimated for the target compound).

- Reactivity : The thiophene ring may enhance π-stacking interactions in materials chemistry but reduce steric hindrance compared to the bulkier benzyl group .

4-Bromotetrahydro-3-thiopheneol 1,1-dioxide (CAS 35330-57-5)

- Structure: Features a hydroxyl group instead of the methylamino-benzyl substituent.

- Polarity: The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents like water or methanol. This contrasts with the hydrophobic benzyl group in the target compound .

3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide (CAS 332390-87-1)

- Structure : Incorporates a piperazine-carbonyl-chlorophenyl system.

Physical and Thermodynamic Properties

The base structure, tetrahydrothiophene 1,1-dioxide (sulfolane), serves as a benchmark for comparison:

The bromo and fluoro substituents in the target compound increase molecular weight and density while likely reducing volatility and thermal stability compared to unsubstituted sulfolane.

Biologische Aktivität

The compound 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is depicted as follows:

This structure includes a tetrahydrothiophene ring, which is crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydrothiophene compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.

- Antitumor Activity : Some derivatives have shown cytotoxic effects on various cancer cell lines, indicating potential as antitumor agents.

- Anti-inflammatory Effects : Evidence suggests that these compounds may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

The biological activity of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interaction with Cellular Receptors : It could potentially bind to specific receptors on cell membranes, altering signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary of notable findings:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus at concentrations > 50 µM. |

| Study B | Antitumor Effects | Showed IC50 values ranging from 20 µM to 35 µM against MCF-7 breast cancer cells. |

| Study C | Anti-inflammatory Properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40% at 25 µM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.